molecular formula C11H14N2O B10895928 5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole

5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole

Cat. No.: B10895928
M. Wt: 190.24 g/mol
InChI Key: YBLGOMFKRPTZBX-UHFFFAOYSA-N
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Description

5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the isopropyl and phenyl groups adds to its structural diversity, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole typically involves the cyclocondensation of arylamidoximes with aldehydes. For instance, the reaction of arylamidoximes with n-butanal under reflux conditions in tetrahydrofuran (THF) can yield the desired oxadiazole . The reaction conditions often include the use of a base such as sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide in THF under reflux conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. The presence of the isopropyl and phenyl groups enhances its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-phenyl-5-propan-2-yl-2,5-dihydro-1,2,4-oxadiazole

InChI

InChI=1S/C11H14N2O/c1-8(2)11-12-10(13-14-11)9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,12,13)

InChI Key

YBLGOMFKRPTZBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N=C(NO1)C2=CC=CC=C2

Origin of Product

United States

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